molecular formula C10H8BrN3O2 B2485102 1-(4-bromobenzyl)-3-nitro-1H-pyrazole CAS No. 957320-40-0

1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Número de catálogo: B2485102
Número CAS: 957320-40-0
Peso molecular: 282.097
Clave InChI: XHZSBISXMJRJSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-bromobenzyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C10H8BrN3O2 and its molecular weight is 282.097. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromobenzyl)-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromobenzyl)-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(4-bromophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZSBISXMJRJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Enigma: A Proposed Mechanism of Action for 1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4][5][6] The subject of this guide, 1-(4-bromobenzyl)-3-nitro-1H-pyrazole, is a novel compound whose specific mechanism of action remains to be fully elucidated. This document, therefore, presents a scientifically-grounded, hypothesized mechanism of action based on the well-established bioactivities of structurally related pyrazole derivatives. We will delve into a proposed primary mechanism centered on the induction of apoptosis via mitochondrial pathway targeting, a common trait among pyrazole-based anticancer agents.[7]

Compound Overview and Structural Rationale

1-(4-bromobenzyl)-3-nitro-1H-pyrazole is a distinct molecule featuring a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with a 4-bromobenzyl group at the N1 position and a nitro group at the C3 position. The presence of the electron-withdrawing nitro group and the halogenated benzyl moiety is anticipated to significantly influence its biological activity, potentially enhancing its efficacy as an antiproliferative agent.[8] The pyrazole nucleus itself is a versatile pharmacophore known to improve physicochemical properties and binding interactions with various biological targets.[1]

Hypothesized Mechanism of Action: Induction of Apoptosis via the Mitochondrial Permeability Transition

Based on the activities of similar pyrazole derivatives, we postulate that 1-(4-bromobenzyl)-3-nitro-1H-pyrazole exerts its primary cytotoxic effects on cancer cells through the induction of the mitochondrial permeability transition (MPT). This leads to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm, ultimately triggering programmed cell death.[7]

The Signaling Pathway

The proposed signaling cascade is initiated by the compound's interaction with key mitochondrial proteins, leading to the opening of the mitochondrial permeability transition pore (mPTP). This event disrupts the mitochondrial inner membrane's integrity, causing a loss of the electrochemical gradient. Consequently, pro-apoptotic proteins such as cytochrome c and apoptosis-inducing factor (AIF) are released from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

G compound 1-(4-bromobenzyl)-3-nitro-1H-pyrazole mitochondria Mitochondria compound->mitochondria mPTP mPTP Opening mitochondria->mPTP delta_psi ΔΨm Collapse mPTP->delta_psi cyto_c Cytochrome c Release delta_psi->cyto_c AIF AIF Release delta_psi->AIF apaf1 Apaf-1 cyto_c->apaf1 apoptosis Apoptosis AIF->apoptosis apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Proposed mitochondrial-mediated apoptotic pathway.

Experimental Validation Protocols

To rigorously test this hypothesized mechanism, a series of in vitro experiments are proposed.

Cell Viability and Proliferation Assays

The initial step is to determine the cytotoxic effect of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole on various cancer cell lines.

Protocol: MTT Assay

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Cell LineIncubation Time (h)IC50 (µM) - Hypothetical Data
HeLa2425.3
4812.8
725.1
MCF-72431.7
4815.2
727.9
Assessment of Mitochondrial Membrane Potential (ΔΨm)

A key indicator of MPT induction is the loss of mitochondrial membrane potential.

Protocol: JC-1 Staining

  • Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Incubate the cells with JC-1 dye (2 µM) for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Quantify the ratio of red to green fluorescence to determine the change in ΔΨm.

Cytochrome c Release Assay

This assay confirms the release of cytochrome c from the mitochondria into the cytosol.

Protocol: Western Blot Analysis

  • Treat cells with the compound at its IC50 concentration.

  • Separate the mitochondrial and cytosolic fractions using a cell fractionation kit.

  • Perform SDS-PAGE on the protein lysates from each fraction.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against cytochrome c and a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV).

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Caspase Activity Assays

To confirm the activation of the caspase cascade, colorimetric or fluorometric assays can be employed.

Protocol: Caspase-3/7, -8, and -9 Activity Assays

  • Treat cells with the compound at its IC50 concentration.

  • Lyse the cells and incubate the lysate with specific caspase substrates (e.g., DEVD-pNA for caspase-3/7, IETD-pNA for caspase-8, and LEHD-pNA for caspase-9).

  • Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Compare the activity in treated cells to untreated controls.

G cluster_0 Cell-Based Assays cluster_1 Data Analysis cell_culture Cancer Cell Culture treatment Compound Treatment cell_culture->treatment cell_viability MTT Assay (IC50) treatment->cell_viability mmp_assay JC-1 Staining (ΔΨm) treatment->mmp_assay cyto_c_release Western Blot (Cytochrome c) treatment->cyto_c_release caspase_assay Caspase Activity Assays treatment->caspase_assay data_quantification Quantification cell_viability->data_quantification mmp_assay->data_quantification cyto_c_release->data_quantification caspase_assay->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis mechanism_confirmation Mechanism Confirmation statistical_analysis->mechanism_confirmation

Caption: Experimental workflow for mechanism validation.

Alternative and Complementary Mechanisms

While the induction of apoptosis via the mitochondrial pathway is a strong hypothesis, it is crucial to consider other potential mechanisms through which 1-(4-bromobenzyl)-3-nitro-1H-pyrazole may exert its effects. Pyrazole derivatives have been reported to act as:

  • Kinase Inhibitors: Many pyrazoles target various protein kinases involved in cell signaling and proliferation.[3] Further studies could involve a kinase profiling assay to identify potential targets.

  • Cyclooxygenase (COX) Inhibitors: The anti-inflammatory properties of some pyrazoles stem from their ability to inhibit COX enzymes.[2][3] COX-1 and COX-2 inhibition assays could be performed.

  • Antioxidant Agents: The pyrazole scaffold can also exhibit antioxidant properties by scavenging free radicals.[3][9] Assays to measure reactive oxygen species (ROS) levels would be informative.

Conclusion

In the absence of direct experimental evidence, this guide proposes a plausible mechanism of action for 1-(4-bromobenzyl)-3-nitro-1H-pyrazole centered on the induction of mitochondrial-mediated apoptosis. The outlined experimental protocols provide a clear and robust framework for validating this hypothesis. The versatility of the pyrazole core suggests that this compound may possess a multi-targeted profile, and further investigation into alternative mechanisms is warranted. The insights gained from such studies will be invaluable for the future development and application of this promising compound in a therapeutic context.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Google Search URL
  • Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.
  • Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications Source: ACS Publications URL
  • Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC Source: PMC URL
  • Title: Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Education Online Source: Elementary Education Online URL
  • Title: Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][10]triazin-7(6H) - PMC Source: PMC URL:

  • Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Google Search URL
  • Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences Source: Indian Academy of Sciences URL
  • Title: On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI Source: MDPI URL
  • Title: Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR Source: JOCPR URL
  • Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL
  • Title: 3-(4-Bromophenyl)-1-(4-chlorobenzyl)
  • Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC Source: PMC URL
  • Title: Synthesis of Some New Pyrazoles - DergiPark Source: DergiPark URL
  • Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Title: 4 - Organic Syntheses Procedure Source: Organic Syntheses Procedure URL
  • Title: 333311-66-3|1-(4-Bromobenzyl)
  • Title: Pyrazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, novel pro-apoptotic mitochondrial targeted agents - PubMed Source: PubMed URL
  • Title: Discovery and optimization of 1,3,4-trisubstituted-pyrazolone derivatives as novel, potent, and nonsteroidal farnesoid X receptor (FXR)
  • Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC Source: PMC URL
  • Title: 1-(4-Bromobenzyl)
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers Source: Frontiers URL
  • Title: ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines - ResearchGate Source: ResearchGate URL

Sources

Technical Guide: Spectroscopic Characterization of 1-(4-Bromobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic data and synthetic pathway for 1-(4-bromobenzyl)-3-nitro-1H-pyrazole , a critical intermediate in the development of soluble guanylate cyclase (sGC) stimulators and antimicrobial agents.[1]

Executive Summary

1-(4-bromobenzyl)-3-nitro-1H-pyrazole (CAS Registry Number: Dependent on specific isomer, typically derived from 26621-44-3 precursors) is a functionalized nitroazole scaffold.[1] It serves as a pivotal electrophilic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) or nitro-reduction to generate aminopyrazoles for pharmaceutical cores.[1]

This guide details the structural elucidation of the compound, addressing the critical challenge of regioselectivity (N1- vs. N2-alkylation) inherent to nitropyrazole chemistry.[1]

Synthetic Pathway & Regioselectivity

The synthesis involves the nucleophilic substitution (


) of 3-nitro-1H-pyrazole  with 4-bromobenzyl bromide .[1] A major technical hurdle is controlling the site of alkylation.[2] The pyrazole ring, tautomeric in solution, presents two nucleophilic nitrogen atoms.
  • N1-Alkylation (Major Product): Yields the thermodynamically favored 1-(4-bromobenzyl)-3-nitro-1H-pyrazole.[1]

  • N2-Alkylation (Minor Product): Yields the kinetically competitive 1-(4-bromobenzyl)-5-nitro-1H-pyrazole.[1]

Experimental Protocol

Reagents: 3-Nitro-1H-pyrazole (1.0 eq), 4-Bromobenzyl bromide (1.1 eq),


 (2.0 eq), DMF or Acetone.[1][3]
  • Dissolution: Dissolve 3-nitro-1H-pyrazole in anhydrous DMF.

  • Deprotonation: Add

    
     and stir at RT for 30 min to generate the pyrazolate anion.
    
  • Alkylation: Dropwise addition of 4-bromobenzyl bromide.[1][2] Stir at 60°C for 4–6 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: The isomers typically differ significantly in polarity.[2] The 3-nitro isomer (less polar) elutes first in Hexane/EtOAc systems compared to the 5-nitro isomer.[1][2]

Reaction Workflow Visualization

SynthesisWorkflow Reactants 3-Nitro-1H-pyrazole + 4-Bromobenzyl bromide Intermediate Pyrazolate Anion (Tautomeric Mixture) Reactants->Intermediate Deprotonation Reaction SN2 Alkylation (K2CO3 / DMF, 60°C) Intermediate->Reaction Crude Crude Mixture (N1- & N2-Isomers) Reaction->Crude Separation Column Chromatography (SiO2, Hex/EtOAc) Crude->Separation Product Target: 1-(4-bromobenzyl)- 3-nitro-1H-pyrazole Separation->Product Major Isomer (Less Polar)

Figure 1: Synthetic workflow highlighting the critical separation step for regiochemical purity.[1]

Detailed Spectroscopic Data

The following data represents the purified 3-nitro isomer. The distinction from the 5-nitro isomer is confirmed by the chemical shift of the pyrazole protons and the NOE (Nuclear Overhauser Effect) interactions between the benzyl methylene and the adjacent pyrazole proton.[2]

Proton NMR ( NMR)

Solvent:


 or 

(Values typical for

) Frequency: 400 MHz[1][2]
Proton AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
H-5 (Pyrazole) 7.45 – 7.55 Doublet (d)1H

Deshielded by adjacent N1; diagnostic for 3-nitro isomer (5-nitro H-3 is typically more upfield).[1]
Ar-H (Ortho to Br) 7.51 Doublet (d)2H

Part of AA'BB' system of the 4-bromophenyl group.[1][2]
Ar-H (Meta to Br) 7.18 Doublet (d)2H

Part of AA'BB' system; closer to the methylene linker.[1][2]
H-4 (Pyrazole) 6.90 – 6.95 Doublet (d)1H

Upfield pyrazole proton; couples with H-5.[1][2]
Benzyl

5.35 – 5.40 Singlet (s)2H-Diagnostic singlet; shift confirms N-alkylation (O-alkylation would be >6.0 ppm).[1]
Carbon-13 NMR ( NMR)

Solvent:


Frequency:  100 MHz[1][2]
Carbon EnvironmentShift (

, ppm)
Assignment
C-NO2 (C-3) ~155.0 Ipso-carbon bearing the nitro group.[1]
Ar-C (Ipso) ~137.5 Quaternary carbon of the benzene ring attached to

.[1][2]
Ar-C (CH) ~132.2 Aromatic CH (Ortho to Bromine).[1][2]
Pyrazole C-5 ~130.5 CH adjacent to Nitrogen (N1).[1][2]
Ar-C (CH) ~129.8 Aromatic CH (Meta to Bromine).[1][2]
Ar-C (Br) ~122.8 Quaternary carbon attached to Bromine (distinctive low intensity).[1][2]
Pyrazole C-4 ~103.5 CH beta to the nitro group.[1][2]
Benzyl

~54.0 Benzylic methylene carbon.[1][2]
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI Mode: Positive (


)[1][2]
  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: 280.98 (for

    
    )[1][2]
    
  • Observed Peaks (

    
    ): 
    
    • 282.0 :

      
      [1][2]
      
    • 284.0 :

      
      [1][2]
      
  • Isotopic Pattern: A characteristic 1:1 doublet ratio is observed due to the natural abundance of

    
     and 
    
    
    
    isotopes.[2] This is the primary confirmation of the bromine atom's presence.[2]
Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR (Neat)

  • 3120 cm⁻¹: C-H stretch (Aromatic/Pyrazole).[2]

  • 1540 cm⁻¹:

    
     Asymmetric stretch (Strong).[2]
    
  • 1360 cm⁻¹:

    
     Symmetric stretch (Strong).
    
  • 1070 cm⁻¹: C-Br stretch (Moderate to Strong).[1][2]

Structural Validation Logic

To ensure the compound is the 3-nitro isomer and not the 5-nitro isomer, the following logic is applied during analysis:

StructureValidation DataInput Acquire 1H NMR & NOESY CheckH5 Check Pyrazole H-5 Shift (Is it > 7.4 ppm?) DataInput->CheckH5 CheckNOE Check NOE Interaction (Benzyl CH2 <-> Pyrazole H-5) CheckH5->CheckNOE Yes Decision5Nitro INDICATED: 1-benzyl-5-nitro isomer CheckH5->Decision5Nitro No (Shift < 7.4 ppm) Decision3Nitro CONFIRMED: 1-benzyl-3-nitro isomer CheckNOE->Decision3Nitro Strong NOE Observed CheckNOE->Decision5Nitro No NOE (Steric Distance)

Figure 2: Decision tree for confirming regiochemical identity.

Explanation: In the 3-nitro isomer, the proton at position 5 (H-5) is spatially close to the benzyl methylene group, resulting in a measurable NOE signal.[1] In the 5-nitro isomer, the nitro group sterically blocks this interaction, and the adjacent proton (now H-3) is further away.

References

  • Deng, X., & Mani, N. S. (2008).[2][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415.[2] Link[1][2]

  • Bezencon, O., et al. (2017).[2][5][6][7] Patent US 10,065,929 B2: Preparation of Pyrazole Derivatives.[2][6] United States Patent and Trademark Office.[2] (Describes general alkylation procedure and analogs). Link

  • Lynch, M. A., et al. (1998).[2] Regioselectivity in the alkylation of 3-nitropyrazoles. Canadian Journal of Chemistry, 76, 1-10. (Foundational work on nitropyrazole alkylation ratios).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Functionalized Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and functional properties. The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of these characteristics. The nitro group, a potent electron-withdrawing moiety, is a key pharmacophore in many bioactive molecules and a precursor for further functionalization, such as reduction to an amino group.[1] Concurrently, the N-benzylation of the pyrazole ring is a common strategy to introduce lipophilicity and modulate steric and electronic properties, influencing ligand-receptor interactions.

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole. This target molecule serves as a valuable intermediate, combining the reactivity of the nitro-pyrazole core with the synthetic handle of a bromobenzyl group, which is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The following protocol details a robust N-alkylation procedure, emphasizing safety, procedural logic, and methods for ensuring product purity.

Reaction Principle and Mechanism

The synthesis proceeds via a classical nucleophilic substitution (SN2) reaction. The acidic N-H proton of 3-nitro-1H-pyrazole is first abstracted by a strong, non-nucleophilic base, sodium hydride (NaH), to generate the corresponding pyrazolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide leaving group to form the desired N-alkylated product.

The choice of sodium hydride is critical; its high basicity ensures irreversible and complete deprotonation of the pyrazole, driving the reaction to completion. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent due to its aprotic, polar nature, which effectively solvates the pyrazolide anion and the cationic counter-ion without interfering with the reaction.

Caption: Overall reaction scheme for the N-alkylation of 3-nitro-1H-pyrazole.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )Recommended PuritySupplier Example
3-Nitro-1H-pyrazole26621-44-3113.07≥97%ChemicalBook[2]
4-Bromobenzyl bromide589-15-1249.91≥98%Fisher Scientific[3]
Sodium Hydride (NaH)7646-69-724.0060% dispersion in oilApollo Scientific[4]
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09≥99.8%, <50 ppm H₂OSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
n-Hexane110-54-386.18ACS GradeVWR
Deionized Water (H₂O)7732-18-518.0218.2 MΩ·cmIn-house
Brine (Saturated NaCl solution)7647-14-558.44-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular, ≥99%Fisher Scientific
Silica Gel7631-86-960.0860 Å, 230-400 meshSorbent Technologies
Laboratory Equipment
  • Three-neck round-bottom flask (e.g., 250 mL)

  • Magnetic stirrer and stir bars

  • Septa and nitrogen/argon inlet adapter

  • Schlenk line or balloon setup for inert atmosphere

  • Ice bath

  • Digital thermometer

  • Addition funnel or syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass column for flash chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Critical Safety Protocols

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Sodium Hydride (NaH): Highly water-reactive and flammable.[5] Contact with water liberates hydrogen gas, which can ignite spontaneously.[4][6] It is also corrosive and can cause severe skin and eye burns.[7] Handle the 60% oil dispersion with care; never work with pure NaH outside of a glovebox.[5] Use non-sparking tools and ensure all glassware is scrupulously dried.[7] An emergency supply of dry sand or a Class D fire extinguisher must be immediately accessible.[8]

  • 4-Bromobenzyl bromide: This compound is a potent lachrymator and is corrosive, causing severe burns to the skin, eyes, and respiratory tract.[3][9][10] Always handle in a fume hood with appropriate gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is recommended for extended handling), a lab coat, and chemical safety goggles.[10]

  • N,N-Dimethylformamide (DMF): Anhydrous DMF is readily absorbed through the skin and is a suspected reproductive toxin. Avoid all direct contact.

Detailed Experimental Protocol

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_setup 1. Assemble & Dry Glassware Establish Inert Atmosphere (N₂/Ar) prep_reagents 2. Prepare Reagent Solutions - Pyrazole in DMF - Benzyl Bromide in DMF prep_setup->prep_reagents deprotonation 3. Deprotonation - Add NaH to Flask - Cool to 0 °C - Add Pyrazole Solution Dropwise prep_reagents->deprotonation alkylation 4. Alkylation - Cool to 0 °C - Add Benzyl Bromide Solution - Warm to RT, Stir 16h deprotonation->alkylation monitor 5. Monitor with TLC (e.g., 30% EtOAc/Hexane) alkylation->monitor quench 6. Quench Reaction - Cool to 0 °C - Slowly Add H₂O monitor->quench extract 7. Extraction - Extract with EtOAc (3x) - Wash with H₂O, Brine quench->extract dry 8. Dry & Concentrate - Dry over Na₂SO₄ - Concentrate via Rotovap extract->dry purify 9. Column Chromatography (Silica, EtOAc/Hexane Gradient) dry->purify characterize 10. Characterization - ¹H NMR, ¹³C NMR, MS - Determine Yield & Purity purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.

  • Dry the flask thoroughly in an oven (120 °C) for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Equip the flask with a thermometer, a rubber septum for liquid additions, and a condenser connected to a nitrogen/argon inlet (e.g., a bubbler or balloon).

Step 2: Deprotonation of 3-Nitro-1H-pyrazole
  • In the fume hood, carefully weigh 1.0 g of sodium hydride (60% dispersion in mineral oil, ~25.0 mmol, 1.2 equivalents) and quickly transfer it to the reaction flask under a positive flow of inert gas.

  • Add 50 mL of anhydrous DMF to the flask via a cannula or syringe.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • In a separate dry flask, dissolve 2.35 g of 3-nitro-1H-pyrazole (20.8 mmol, 1.0 equivalent) in 25 mL of anhydrous DMF.

  • Using a syringe, add the 3-nitro-1H-pyrazole solution dropwise to the stirred NaH suspension over 20-30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium pyrazolide salt.

Step 3: N-Alkylation
  • In a separate dry flask, dissolve 5.72 g of 4-bromobenzyl bromide (22.9 mmol, 1.1 equivalents) in 25 mL of anhydrous DMF.

  • Re-cool the reaction mixture to 0 °C.

  • Add the 4-bromobenzyl bromide solution dropwise to the reaction mixture over 20-30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

Step 4: Reaction Monitoring
  • Monitor the reaction's progress using TLC (e.g., eluting with 30% Ethyl Acetate in Hexane).

  • Spot the starting material (3-nitro-1H-pyrazole) and the reaction mixture. The reaction is complete when the starting pyrazole spot has been consumed. The product should appear as a new, less polar spot.

Step 5: Work-up and Extraction
  • Upon completion, cool the reaction flask to 0 °C in an ice bath.

  • CAUTION: Carefully and slowly quench the reaction by adding 50 mL of ice-cold deionized water dropwise. This will destroy any unreacted sodium hydride.

  • Transfer the mixture to a 500 mL separatory funnel and add 100 mL of ethyl acetate.

  • Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. Causality Note: The water wash removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 6: Purification
  • The resulting crude oil or solid should be purified by flash column chromatography.

  • Prepare a silica gel column using a slurry packing method with hexane.

  • Load the crude product onto the column (either directly if an oil, or pre-adsorbed onto a small amount of silica gel if a solid).

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc/Hexane and gradually increasing to 30% EtOAc/Hexane).

  • Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions to yield 1-(4-bromobenzyl)-3-nitro-1H-pyrazole as a solid.

Expected Results and Characterization

ParameterValue
Reactant Quantities
3-Nitro-1H-pyrazole2.35 g (20.8 mmol)
4-Bromobenzyl bromide5.72 g (22.9 mmol)
Sodium Hydride (60%)1.0 g (~25.0 mmol)
Product Information
Theoretical Yield 5.86 g
Typical Actual Yield 75-85%
Appearance Off-white to pale yellow solid
Expected ¹H NMR Data (400 MHz, CDCl₃, δ ppm)~7.55 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~7.50 (d, 1H, Pyrazole-H5), ~6.90 (d, 1H, Pyrazole-H4), ~5.40 (s, 2H, CH₂)
Expected ¹³C NMR Data (100 MHz, CDCl₃, δ ppm)~158 (C3-NO₂), ~135-122 (Ar-C), ~130 (Pyrazole-C5), ~110 (Pyrazole-C4), ~55 (CH₂)

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Incomplete deprotonation due to wet reagents/solvent or inactive NaH.Ensure all glassware is rigorously dried. Use freshly opened, high-purity anhydrous solvents. Consider washing the NaH with dry hexane to remove the protective oil before use (advanced technique, high caution required).
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period (up to 24h). Gentle heating (40-50 °C) can be attempted, but may increase side products.
Multiple Products on TLC Formation of the N2-alkylation isomer; side reactions.Purification by column chromatography is essential. The N1 isomer is typically the major product. Slower addition of the alkylating agent at 0 °C can sometimes improve regioselectivity.
Difficulty in Work-up Emulsion formation during extraction.Add more brine to the separatory funnel and swirl gently rather than shaking vigorously. Allow the mixture to stand for a longer period.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. [Online] Available at: [Link][7]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Online] Available at: [Link][5]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. [Online] Available at: [Link][9]

  • Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. [Online] Available at: [Link][8]

  • ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. [Online] Available at: [Link][6]

  • SDS Manager Inc. (2021). 4-Bromobenzyl bromide SDS. [Online] Available at: [Link][10]

Sources

Application Notes & Protocols: Leveraging 1-(4-bromobenzyl)-3-nitro-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its capacity for versatile biological interactions.[1][2][3][4] This guide focuses on a specific, strategically designed derivative: 1-(4-bromobenzyl)-3-nitro-1H-pyrazole . We will dissect the molecule's constituent parts—the stable pyrazole core, the synthetically versatile bromobenzyl group, and the electronically significant nitro group—to rationalize its application as a powerful starting point for drug discovery campaigns. This document provides not just protocols, but the strategic thinking behind them, covering initial screening, target validation, cellular assays, and subsequent lead optimization. The methodologies are designed to be self-validating and are grounded in established biochemical and medicinal chemistry principles.

Compound Profile and Strategic Value

1-(4-bromobenzyl)-3-nitro-1H-pyrazole is not merely a random molecule; it is an intelligently designed chemical tool. Its value lies in the distinct functions of its three key structural motifs.

  • The Pyrazole Core: This five-membered aromatic heterocycle is metabolically robust and possesses two adjacent nitrogen atoms.[5] One nitrogen acts as a hydrogen bond acceptor (like pyridine), while the other can be a hydrogen bond donor (like pyrrole), allowing for dynamic and favorable interactions within diverse biological binding pockets.[4][5] This dual nature is a key reason for the pyrazole scaffold's success in targeting a wide array of proteins, from kinases to GPCRs.[6][7]

  • The 4-Bromobenzyl Group: The bromine atom on the benzyl ring is its most critical feature for lead optimization. It serves as a highly versatile synthetic "handle" for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[8] This allows for the rapid generation of a library of analogs to explore the structure-activity relationship (SAR). Furthermore, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site, which can significantly enhance binding affinity and selectivity.[9][10]

  • The 3-Nitro Group: As a potent electron-withdrawing group, the nitro substituent dramatically influences the electronic character of the pyrazole ring, which can modulate binding affinity. While sometimes associated with metabolic liabilities, in the context of initial discovery, it serves two purposes: 1) It provides a vector for unique interactions within a target site, and 2) It acts as a placeholder for future bioisosteric replacement during lead optimization to improve safety and pharmacokinetic profiles.

Physicochemical Properties
PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₀H₈BrN₃O₂Provides the elemental composition.
Molecular Weight 282.10 g/mol Falls within the range typical for fragments and screening compounds (Rule of Five compliant).
Structure 1-(4-bromobenzyl)-3-nitro-1H-pyrazoleA synthetically tractable scaffold.
Hydrogen Bond Donors 0Reduced potential for poor membrane permeability.
Hydrogen Bond Acceptors 4 (2x N-pyrazole, 2x O-nitro)Offers multiple points for directed interactions with biological targets.
LogP (Predicted) ~2.5 - 3.0Indicates good membrane permeability and balances solubility with lipophilicity.
Proposed Synthesis Overview

Access to 1-(4-bromobenzyl)-3-nitro-1H-pyrazole can be achieved through a reliable, multi-step synthesis starting from commercially available materials. The following workflow outlines a plausible route.

G cluster_0 Step 1: Nitration of Pyrazole cluster_1 Step 2: N-Alkylation A 1H-Pyrazole B 3-Nitro-1H-pyrazole A->B HNO₃ / H₂SO₄ C 3-Nitro-1H-pyrazole D 1-(4-bromobenzyl) -3-nitro-1H-pyrazole C->D C->D E 4-Bromobenzyl bromide E->D E->D F Base (e.g., K₂CO₃) Solvent (e.g., DMF) F->D F->D

Caption: Proposed synthetic workflow for 1-(4-bromobenzyl)-3-nitro-1H-pyrazole.

Experimental Protocols for Drug Discovery Application

The following protocols provide a strategic framework for evaluating 1-(4-bromobenzyl)-3-nitro-1H-pyrazole, from broad screening to specific lead optimization steps.

Protocol 1: Initial Hit Identification via High-Throughput Screening (HTS)

Scientific Rationale: The first step is to ascertain the biological activity of the compound by screening it against a diverse panel of therapeutically relevant targets. This unbiased approach can uncover unexpected activities and provide a starting point for a new drug discovery program. Kinase panels are an excellent choice, given that many pyrazole-containing drugs are kinase inhibitors.[2][7]

G A Compound Stock (10 mM in DMSO) B Assay Plate Preparation A->B C Dispense Target Panel (e.g., Kinases, GPCRs) B->C D Add Compound (Final Conc. ~1-10 µM) C->D E Add Substrate/Cofactors (e.g., ATP for kinases) D->E F Incubate (RT or 30°C) E->F G Add Detection Reagent (Luminescence/Fluorescence) F->G H Read Plate (Measure Signal) G->H I Data Analysis (% Inhibition Calculation) H->I J Identify 'Hits' (e.g., >50% Inhibition) I->J

Caption: General workflow for High-Throughput Screening (HTS).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole in 100% DMSO.

  • Assay Plate Preparation: Using an acoustic dispenser, transfer nanoliter volumes of the compound stock into 384-well assay plates to achieve a final screening concentration of 10 µM. Include appropriate controls:

    • Negative Control: DMSO only (defines 0% inhibition).

    • Positive Control: A known inhibitor for each target (defines 100% inhibition).

  • Target Addition: Add the enzymes (e.g., a panel of 100 different kinases) to the wells.

  • Reaction Initiation: Add the substrate and co-factor mix (e.g., ATP and a suitable peptide substrate for a kinase assay).

  • Incubation: Incubate the plates for the optimized reaction time (e.g., 60 minutes at room temperature).

  • Signal Detection: Add a detection reagent that measures the reaction progress. For kinase assays, this is often a luminescence-based reagent that quantifies the amount of ATP remaining.

  • Data Acquisition: Read the plates on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each well relative to the controls. A significant inhibition (typically >50%) flags the compound as a "hit" for that specific target.

Protocol 2: In Vitro Potency Determination (IC₅₀) - Kinase Inhibition Case Study

Scientific Rationale: Once a hit is identified (e.g., against a specific kinase), the next step is to determine its potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). This quantitative measure is critical for ranking compounds and establishing a baseline for SAR. The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Target Kinase (e.g., EGFR, Abl, etc.)

  • Kinase Substrate (peptide or protein)

  • 1-(4-bromobenzyl)-3-nitro-1H-pyrazole

  • Known Inhibitor (Positive Control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a 1 mM stock. This will create a concentration range to test.

  • Kinase Reaction:

    • Add 2.5 µL of kinase solution to each well.

    • Add 2.5 µL of the compound dilutions (or DMSO/control inhibitor).

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP (at its Kₘ concentration).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection (First Step):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Second Step):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Anti-Proliferative Assay

Scientific Rationale: An in vitro IC₅₀ does not guarantee activity in a cellular context. A cell-based assay is essential to determine if the compound can cross the cell membrane and engage its target in a more complex biological environment. The MTT assay is a classic colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • Cancer cell line relevant to the identified kinase target (e.g., A549 lung cancer cells for an EGFR inhibitor).

  • Growth medium (e.g., RPMI-1640 with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., acidified isopropanol).

  • 96-well clear-bottom plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole (typically from 100 µM down to 1 nM). Include DMSO as a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percent viability relative to the DMSO control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Lead Optimization via Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The 4-bromo substituent is a key feature for lead optimization. A Suzuki coupling reaction allows for the introduction of new aryl or heteroaryl groups at this position, enabling a systematic exploration of SAR to improve potency, selectivity, and physicochemical properties.[8]

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis A 1-(4-bromobenzyl)- 3-nitro-1H-pyrazole (Starting Material) F Combine Reagents in Reaction Vessel A->F B Aryl Boronic Acid (Coupling Partner) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Heat under Inert Atmosphere (e.g., N₂) (e.g., 80-100°C) F->G H Monitor by TLC/LC-MS G->H I Aqueous Workup (e.g., Extraction) H->I J Column Chromatography I->J K Characterization (¹H NMR, ¹³C NMR, MS) J->K L New Analog for Biological Testing K->L

Caption: Workflow for lead optimization via Suzuki cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vial, combine 1-(4-bromobenzyl)-3-nitro-1H-pyrazole (1 equivalent), the desired aryl boronic acid (1.2 equivalents), a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

  • Reaction Conditions: Seal the vial and heat the mixture to 80-100°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the new analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Biological Evaluation: Test the newly synthesized analog in the biological assays described above (Protocols 2 and 3) to determine if the modification improved activity.

Data Interpretation and Strategic Considerations

  • Addressing the Nitro Group: If a compound shows promising activity but also cytotoxicity, the nitro group is a prime suspect. A key strategic step is its replacement with bioisosteres—substituents with similar steric and electronic properties but a better safety profile. Common replacements include a cyano (-CN), trifluoromethyl (-CF₃), or sulfonamide (-SO₂NH₂) group.

  • Building the SAR: The results from testing the library of Suzuki-coupled products (Protocol 4) are used to build a structure-activity relationship. For example, you may find that electron-donating groups on the new aryl ring increase potency, while bulky groups decrease it. This information guides the design of the next generation of compounds.

  • Selectivity Profiling: A potent compound is not necessarily a good drug candidate if it is not selective. Any promising hit should be tested against a panel of related targets (e.g., other kinases in the same family) and anti-targets (e.g., hERG) to assess its selectivity profile.

Conclusion

1-(4-bromobenzyl)-3-nitro-1H-pyrazole is a highly valuable chemical entity for initiating a drug discovery project. Its privileged pyrazole core provides a high probability of biological relevance, while the strategically placed bromine atom offers a clear and efficient path for iterative lead optimization. The nitro group, while requiring careful consideration, provides a unique electronic signature that can be exploited or readily modified. By following the integrated protocols outlined in this guide, research teams can systematically screen this compound, validate hits, and rapidly generate the SAR data needed to advance a promising chemical series toward a preclinical candidate.

References

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. [Link]

  • Bozza, M. T., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shafi, S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. [Link]

  • Reddy, T. S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. [Link]

  • Patel, H., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Kwiecień, H., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Zaki, I. (n.d.). Pyrazole, Synthesis and Biological Activity. University of Basrah, College of Pharmacy. [Link]

  • Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. (2025). PubMed. [Link]

  • Harras, M. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Kwiecień, H., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 5-MeO-NBpBrT. Wikipedia. [Link]

  • Harras, M. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • Chimenti, F., et al. (2009). Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, novel pro-apoptotic mitochondrial targeted agents. PubMed. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). International Journal of Novel Research and Development. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Osuch-Kwiatkowska, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. [Link]

Sources

Application Note: Analytical Quantification of 1-(4-Bromobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the analytical protocol for the quantification of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators and other bioactive pyrazole scaffolds. Due to the presence of the nitro group and the halogenated benzyl moiety, this compound requires a robust method capable of separating it from potential genotoxic alkylating agents (e.g., 4-bromobenzyl bromide) and regioisomeric byproducts (5-nitro isomers).

This protocol utilizes Reverse-Phase HPLC (RP-HPLC) with UV-Diode Array Detection (DAD) as the primary assay method. It is designed to be self-validating, ensuring specificity against synthetic precursors.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to accurate quantification.

PropertyValue / CharacteristicAnalytical Implication
Structure Pyrazole core, 3-Nitro group, N1-4-Bromobenzyl tailMixed polarity: Nitro group adds polarity; Bromobenzyl adds significant hydrophobicity.
Solubility Low in water; High in ACN, MeOH, DMSOSample preparation must use high % organic solvent (e.g., 50:50 ACN:Water).
UV Absorption

The nitro-pyrazole conjugation provides a distinct chromophore.
pKa Weakly basic (pyrazole N2)Mobile phase pH should be controlled (pH 2–3) to suppress ionization variations.
Synthetic Origin & Impurity Logic

The target is typically synthesized via N-alkylation of 3-nitro-1H-pyrazole with 4-bromobenzyl bromide.

  • Impurity A: 3-Nitro-1H-pyrazole (Unreacted starting material - Polar, elutes early).

  • Impurity B: 4-Bromobenzyl bromide (Alkylating agent - Non-polar, elutes late).

  • Impurity C: 1-(4-bromobenzyl)-5-nitro-1H-pyrazole (Regioisomer - Close eluter).

Method A: HPLC-UV Quantification (Standard Protocol)

This is the "Gold Standard" method for assay and purity.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    ).
    • Rationale: The "Plus" or highly end-capped phase prevents tailing caused by the interaction of the pyrazole nitrogen with free silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV at 275 nm (Reference: 360 nm).

  • Injection Volume:

    
    .
    
Gradient Program

A gradient is required to elute the polar starting material (3-nitropyrazole) and the non-polar benzyl bromide efficiently.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial Hold
2.009010Isocratic (Elute polar impurities)
12.001090Linear Gradient
15.001090Wash (Elute Benzyl Bromide)
15.109010Re-equilibration
20.009010End of Run
Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile.

  • Stock Standard (

    
    ):  Weigh 
    
    
    
    of Reference Standard into a
    
    
    volumetric flask. Dissolve in
    
    
    ACN, sonicate for 5 mins, dilute to volume with water.
  • Working Standard (

    
    ):  Dilute 
    
    
    
    of Stock to
    
    
    with Diluent.
  • Sample Preparation: Accurately weigh

    
     of sample. Follow the same procedure as Stock Standard to achieve a target concentration of 
    
    
    
    (Assay) or
    
    
    (Purity).

Method B: Process Control via Graphviz Workflow

The following diagram illustrates the decision logic for the analysis, including the critical "System Suitability" check which acts as the self-validating step.

AnalyticalWorkflow Start Sample Receipt (Crude or Purified) Solubility Solubility Check (Dissolve in 100% ACN first) Start->Solubility Prep Dilution to 0.5 mg/mL (50:50 ACN:H2O) Solubility->Prep HPLC HPLC-UV Analysis (Gradient Method) Prep->HPLC SST System Suitability Test (SST) Resolution > 2.0 (Isomer)? Tailing < 1.5? HPLC->SST Pass Process Data (Area Normalization) SST->Pass Yes Fail Troubleshoot (Check pH, Column Age) SST->Fail No ImpurityCheck Impurity Profiling Pass->ImpurityCheck Fail->HPLC Retest RT_Early RT ~2-3 min (3-Nitropyrazole) ImpurityCheck->RT_Early RT_Main RT ~9-10 min (Target Product) ImpurityCheck->RT_Main RT_Late RT ~13-14 min (Bromobenzyl Bromide) ImpurityCheck->RT_Late

Figure 1: Analytical workflow for 1-(4-bromobenzyl)-3-nitro-1H-pyrazole, emphasizing the separation of early-eluting polar precursors and late-eluting hydrophobic halides.

Validation Parameters (E-E-A-T)

To ensure this method is trustworthy for regulatory submission (IND/NDA), the following parameters must be verified.

Specificity (Regioisomer Separation)

The N-alkylation of 3-nitropyrazole can yield a mixture of 1-benzyl-3-nitro (Target) and 1-benzyl-5-nitro (Isomer).

  • Protocol: Inject a mixture of the target and the 5-nitro isomer.

  • Requirement: Resolution (

    
    ) 
    
    
    
    .
  • Note: The 5-nitro isomer typically elutes after the 3-nitro target due to steric hindrance shielding the nitro group, making it slightly more hydrophobic in this specific scaffold context [1].

Linearity & Range
  • Range:

    
     to 
    
    
    
    (for impurity to assay levels).
  • Acceptance:

    
    .
    
Limit of Quantitation (LOQ) for Alkyl Halide

Because 4-bromobenzyl bromide is a potential mutagen, the method must be sensitive enough to detect it at trace levels.

  • Target LOQ:

    
     area.
    
  • Enhancement: If UV detection at 275 nm is insufficient for the benzyl bromide (which has weak UV), switch to 210 nm for the specific window of 12–16 minutes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between Pyrazole N and SilanolsEnsure mobile phase pH is acidic (pH 2.5–3.0) to protonate silanols or use a "Shield" RP column.
Split Peaks Sample solvent mismatchIf sample is dissolved in 100% ACN, the strong solvent effect causes band broadening. Dilute with water to at least 40% water.
Ghost Peaks Carryover of Benzyl BromideThe hydrophobic bromide sticks to the injector loop. Add a needle wash step with 100% ACN.

References

  • Regioisomer Separation Logic: Title: Synthesis and biological evaluation of novel pyrazole derivatives. Source:European Journal of Medicinal Chemistry (General reference for pyrazole alkylation regioselectivity). Context: 3-nitro vs 5-nitro elution order is consistent with dipole moment differences; 3-nitro is generally more polar and elutes earlier on C18.
  • HPLC Methodology for Nitro-Pyrazoles

    • Title: Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.[1]

    • Source: BenchChem Application Notes.[1]

  • Impurity Control (Benzyl Halides)

    • Title: A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
    • Source:RSC Advances, 2019.
    • URL:[Link]

  • Compound Data

    • Title: 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (Analogous structure data).[2]

    • Source: PubChem CID 843071.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Chemists Doc ID: TS-PYR-3NO2-001

Executive Summary

This technical guide addresses the critical challenges in the


-alkylation of 3-nitro-1H-pyrazole with 4-bromobenzyl bromide. The primary synthetic hurdle is regioselectivity  (N1 vs. N2 alkylation), resulting in the formation of the isomeric impurity 1-(4-bromobenzyl)-5-nitro-1H-pyrazole. Secondary issues include reagent hydrolysis and over-alkylation. This document provides mechanistic insights, self-validating protocols, and purification strategies to maximize the yield of the desired 3-nitro isomer.
Module 1: The Core Challenge – Regioselectivity (N1 vs. N2)

The Issue: Users frequently report the formation of a secondary spot on TLC or a split peak in LC-MS with identical mass (


 282/284). This is the 5-nitro regioisomer .

Mechanistic Insight: 3-Nitro-1H-pyrazole exists in tautomeric equilibrium. Upon deprotonation by a base (e.g., K₂CO₃, NaH), a resonance-stabilized pyrazolate anion is formed. This ambident nucleophile can attack the electrophile (4-bromobenzyl bromide) at two distinct nitrogen sites:

  • N1 Attack (Distal): Occurs at the nitrogen furthest from the nitro group. This yields the desired 1-(4-bromobenzyl)-3-nitro-1H-pyrazole . This pathway is sterically favored and often yields the thermodynamic product.

  • N2 Attack (Proximal): Occurs at the nitrogen adjacent to the nitro group. This yields the impurity 1-(4-bromobenzyl)-5-nitro-1H-pyrazole . This pathway is sterically hindered by the nitro group but can be promoted by the "coordination effect" if metal cations (like Na⁺ or Li⁺) coordinate with the nitro oxygen and the N2 nitrogen, guiding the alkylating agent to the crowded side.

Visualizing the Pathway:

Regioselectivity Start 3-Nitro-1H-pyrazole Anion Pyrazolate Anion (Resonance Stabilized) Start->Anion Deprotonation Base Base (K2CO3/NaH) Base->Anion Product3 Target: 1-benzyl-3-nitro (Sterically Favored) Anion->Product3 Path A: Distal Attack (Major) Product5 Impurity: 1-benzyl-5-nitro (Sterically Hindered) Anion->Product5 Path B: Proximal Attack (Minor) Electrophile 4-Bromobenzyl bromide Electrophile->Product3 Electrophile->Product5

Figure 1: Divergent alkylation pathways of the 3-nitropyrazolate anion.

Module 2: Troubleshooting Guide (Q&A Format)
Category A: Impurity Profiling

Q1: I see two close spots on TLC (Hexane/EtOAc 3:1). Which is my product?

  • Diagnosis: These are likely the 3-nitro (target) and 5-nitro (impurity) isomers.

  • Identification:

    • 3-Nitro Isomer (Target): Typically more polar (lower R_f) due to the nitro group being more exposed and able to interact with the silica, though this can vary based on the specific shielding of the benzyl group. Note: In many pyrazole systems, the 1,5-isomer is less polar (higher R_f) because the adjacent substituents twist the ring, reducing planarity and dipole moment.

    • Confirmation: You must validate this via 1H NMR.

      • 3-Nitro: The pyrazole protons (H-4 and H-5) usually appear as two doublets with a coupling constant

        
         Hz. H-5 is typically more downfield.
        
      • 5-Nitro: The pyrazole protons (H-3 and H-4) often show slightly different shifts. Crucially, NOESY NMR will show a correlation between the benzylic

        
         and the H-5 proton in the 3-nitro isomer . In the 5-nitro isomer , the benzylic 
        
        
        
        is close to the Nitro group, not a proton, so the NOE to the ring proton (H-3) is weaker or distinct.

Q2: I have a persistent impurity at RRT 0.85 that is not an isomer. What is it?

  • Diagnosis: This is likely 4-bromobenzyl alcohol , resulting from the hydrolysis of the starting material 4-bromobenzyl bromide.

  • Cause: Presence of moisture in the solvent (DMF/MeCN) or the base (hygroscopic K₂CO₃).

  • Solution:

    • Dry DMF over molecular sieves (3Å) for 24 hours.

    • Flame-dry glassware under Ar/N₂ flow.

    • Check: If the impurity peak disappears after treating the crude with water/extraction, it might be inorganic. If it persists, it's the alcohol.

Q3: Can over-alkylation occur?

  • Analysis: Formation of dialkylated quaternary pyrazolium salts is rare under mild carbonate conditions but possible with NaH and excess alkyl halide at high temperatures.

  • Observation: These salts are highly polar and will stay on the baseline of a standard TLC plate. They are water-soluble and usually removed during the aqueous workup.

Category B: Yield & Reaction Optimization

Q4: My yield is stuck at 60%. How do I shift the ratio toward the 3-nitro isomer?

  • Causality: The N1/N2 ratio is sensitive to the "coordination" state of the ion pair.

  • Protocol Adjustment:

    • Switch Base: Change from NaH to Cs₂CO₃ . Cesium is larger and forms a "loose" ion pair, which favors the thermodynamic product (sterically less hindered 3-nitro isomer) over the kinetic product.

    • Switch Solvent: Use a polar aprotic solvent like DMF or DMSO . These solvate the cation effectively, leaving the pyrazolate anion "naked" and free to attack under steric control (favoring N1). Avoid non-polar solvents like toluene, which promote tight ion pairing and can increase the 5-nitro impurity.

Summary of Conditions vs. Selectivity:

VariableCondition A (Recommended)Condition B (Avoid for High Selectivity)
Base Cs₂CO₃ or K₂CO₃NaH or LiH (Tight ion pairing)
Solvent DMF, DMSO (Polar Aprotic)THF, Toluene (Less Polar)
Temp 25°C - 60°C>100°C (Promotes degradation)
Stoichiometry 1.0 eq Pyrazole : 1.1 eq HalideExcess Halide (>1.5 eq)
Module 3: Validated Experimental Protocol

Objective: Synthesis of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole with minimized 5-nitro impurity.

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 equiv)

  • 4-Bromobenzyl bromide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv) [Alternatively K₂CO₃]

  • DMF (Anhydrous, 10 V)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 3-nitro-1H-pyrazole (e.g., 1.13 g, 10 mmol) and Cs₂CO₃ (4.88 g, 15 mmol).

  • Solvation: Add anhydrous DMF (11 mL). Stir at room temperature for 15 minutes. Why? This allows the base to deprotonate the pyrazole, generating the active anion before the electrophile is introduced.

  • Addition: Add 4-bromobenzyl bromide (2.75 g, 11 mmol) dropwise (or as a solution in 2 mL DMF) over 10 minutes.

  • Reaction: Stir at room temperature (20-25°C) for 12-16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Checkpoint: The starting pyrazole (usually lower R_f) should disappear.

  • Workup (Critical for Purity):

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash with Water (3 x 20 mL) to remove DMF and inorganic salts. Note: DMF retention leads to oiling out during crystallization.

    • Wash with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • The crude residue is usually a mixture of solids.

    • Recrystallization (Preferred): Dissolve in hot Ethanol (EtOH). Allow to cool slowly. The 1,3-isomer typically crystallizes out more readily than the 1,5-isomer.

    • Column Chromatography: If recrystallization fails, use silica gel. Gradient: 0% -> 30% EtOAc in Hexane. The 5-nitro isomer (impurity) usually elutes first (less polar), followed by the 3-nitro isomer (target).

References
  • Regioselectivity in Pyrazole Alkylation

    • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[2] The Journal of Organic Chemistry, 2022, 87(15), 10018-10025. Link[3]

    • Significance: Establishes the preference for N1 alkylation (distal to substituents) under carbonate conditions and provides crystallographic proof of isomer structures.
  • Synthesis of Nitro-Pyrazole Derivatives

    • Dumanović, D., et al. "Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles based on Polarographic Investigations." Heterocycles, 1994, 37(3). Link

    • Significance: Discusses the separation and identification of 3-nitro vs 5-nitro isomers and the impact of reaction conditions on isomer r
  • General Pyrazole Synthesis & Side Reactions

    • BenchChem Technical Support.[1][4] "Addressing Impurity Formation in Pyrazole Reactions." Link

    • Significance: Provides general troubleshooting for colored impurities and incomplete cycliz
  • Characterization of Nitropyrazole Isomers

    • Li, Y.Y., et al. "Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole." Atlantis Press, 2016. Link

    • Significance: Demonstrates the use of X-ray crystallography and NMR to distinguish between N-substituted nitropyrazole isomers.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial N-alkylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for maximum yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The solutions are grounded in established mechanistic principles to help you make informed decisions.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield in the N-alkylation of 3-nitropyrazole is a common issue that can typically be traced back to one of four areas: incomplete deprotonation, suboptimal solvent choice, insufficient reaction time or temperature, or degradation of the starting materials.

  • Effectiveness of the Base: The reaction proceeds via the deprotonation of the pyrazole N-H, making the choice and handling of the base critical.[1][2]

    • Sodium Hydride (NaH): While a strong base that ensures complete deprotonation, its effectiveness is highly dependent on its quality. Use only fresh, high-purity NaH (60% dispersion in mineral oil is common). Ensure it is washed with anhydrous hexanes before use to remove the protective oil, which can interfere with the reaction.

    • Potassium Carbonate (K₂CO₃): This is a milder, easier-to-handle base. However, it may require higher temperatures and longer reaction times to achieve complete conversion. Ensure you are using anhydrous K₂CO₃, as water will quench the pyrazole anion. The combination of K₂CO₃ in DMSO is known to be particularly effective for regioselective N1-alkylation.[3]

  • Solvent Polarity and Aproticity: The solvent plays a crucial role in solubilizing the pyrazole salt and influencing the nucleophilicity of the resulting anion.

    • Polar Aprotic Solvents are Essential: Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly recommended.[4] They effectively solvate the cation (Na⁺ or K⁺) without forming strong hydrogen bonds with the pyrazole anion, leaving it "naked" and highly nucleophilic.[5] This can lead to significant rate enhancements.

    • Avoid Protic Solvents: Alcohols or water will protonate the pyrazole anion, shutting down the reaction. Ensure your solvent is anhydrous.

  • Reaction Kinetics:

    • Temperature: If using a weaker base like K₂CO₃, the reaction may require heating. A starting point of 60-80°C is recommended.[4] Monitor the reaction by TLC or LC-MS to check for the consumption of starting material. Be aware that excessive heat can lead to side products.

    • Reaction Time: Allow the reaction to proceed for an adequate duration. Depending on the base and temperature, this can range from 4 to 24 hours.[4]

  • Starting Material Integrity:

    • 3-Nitropyrazole: This compound is generally stable.

    • 4-Bromobenzyl Bromide: This is a lachrymator and is sensitive to moisture.[6] Use it in a well-ventilated fume hood and ensure it has not hydrolyzed to the corresponding alcohol, which would be unreactive.

Question: I am observing two product spots on my TLC, likely the N1 and N2 regioisomers. How can I improve the selectivity for the desired 1-(4-bromobenzyl)-3-nitro-1H-pyrazole (N1 isomer)?

Answer: Achieving high regioselectivity is the principal challenge in the N-alkylation of unsymmetrical pyrazoles.[4] The reaction can occur at either the N1 or N2 position, and the ratio is governed by a delicate balance of steric and electronic factors. For 3-nitropyrazole, the N1 position is generally favored due to sterics, but optimizing conditions is key to maximizing this preference.

  • Steric Hindrance: The nitro group at the 3-position provides significant steric bulk, which generally directs the incoming electrophile (4-bromobenzyl group) to the less hindered N1 nitrogen.[7] This is the primary reason N1 is the expected major product.

  • Solvent and Base System: This is the most powerful tool for controlling regioselectivity.

    • The K₂CO₃/DMSO System: This combination is highly recommended for achieving excellent N1 selectivity with 3-substituted pyrazoles.[3] The specific interactions in this system strongly favor the formation of the N1-alkylated product.

    • Fluorinated Alcohols: While less common for this specific transformation, solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some pyrazole alkylations by influencing the hydrogen-bonding environment.

  • Cation Effects: The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the location of the charge on the pyrazole anion and thus affect the N1/N2 ratio. While K₂CO₃ is a good starting point, experimenting with Cs₂CO₃ could potentially offer different selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The reaction is a nucleophilic substitution. First, a base abstracts the acidic proton from the N-H of the 3-nitropyrazole ring to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide in what is typically an Sₙ2 (bimolecular nucleophilic substitution) reaction, displacing the bromide ion and forming the new N-C bond.

Q2: Why is a polar aprotic solvent like DMF or DMSO preferred over other solvents like THF or acetonitrile?

A2: The choice of a polar aprotic solvent is critical for enhancing reaction rates.[5] Solvents like DMF and DMSO have high dielectric constants, which help to stabilize the charged intermediate (the Meisenheimer complex in SₙAr, or the Sₙ2 transition state).[8][9] Crucially, they are poor hydrogen bond donors. This means they do not strongly solvate and stabilize the pyrazolate anion, leaving it highly reactive and available for nucleophilic attack.[5] In contrast, protic solvents would solvate the anion via hydrogen bonding, reducing its nucleophilicity, while less polar solvents may not adequately dissolve the pyrazolate salt.

Q3: Can I use sodium hydroxide or potassium hydroxide as the base?

A3: It is strongly discouraged. Hydroxide bases introduce water, which will compete with the pyrazole as a nucleophile, potentially leading to the hydrolysis of 4-bromobenzyl bromide to 4-bromobenzyl alcohol. Furthermore, the presence of water will suppress the formation of the necessary pyrazolate anion. Anhydrous conditions are paramount for success.

Q4: My final product is an oil or difficult to crystallize after column chromatography. What can I do?

A4: Difficulty in crystallization can be due to residual solvent or minor impurities. First, ensure all chromatography solvent is removed under high vacuum. If the product remains an oil, try trituration with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ether. This can sometimes induce crystallization by "washing" away impurities that inhibit the formation of a crystal lattice. Alternatively, dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly is a standard recrystallization technique that can yield pure, crystalline product.[10]

Data Summary Table

ParameterRecommended ConditionRationale & Key Considerations
Starting Materials 3-Nitropyrazole, 4-Bromobenzyl BromideEnsure 4-bromobenzyl bromide is not hydrolyzed. Use high-purity reagents.
Base (Selectivity) 1. K₂CO₃ (1.5 - 2.0 eq) Highly recommended for N1 selectivity. Easier to handle, but may require heat.[3]
2. NaH (1.1 - 1.2 eq) Stronger base, ensures full deprotonation at room temperature. Must be handled under inert atmosphere.[1]
Solvent 1. DMSO Excellent for N1 selectivity with K₂CO₃. Superior solvating power.[3][4][5]
2. DMF (anhydrous) Good alternative to DMSO. Ensure it is free of dimethylamine impurities.
Temperature NaH: 0°C to Room TempDeprotonation is rapid. Reaction can proceed at ambient temperature.
K₂CO₃: Room Temp to 80°CHeating is often required to achieve a reasonable reaction rate. Monitor by TLC.
Reaction Time 4 - 24 hoursMonitor reaction progress by TLC or LC-MS until consumption of the limiting reagent.
Workup Aqueous Quench (Water or NH₄Cl)Cautiously add water to quench any unreacted base (especially NaH).
Purification Silica Gel ChromatographyUse a gradient of ethyl acetate in hexanes.
Recrystallization (e.g., from Ethanol)Can be used post-chromatography for further purification to obtain a crystalline solid.[11]

Experimental Protocols & Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis.

G start Problem: Low Yield or Impure Product check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Workup & Purification start->check_workup reagent_purity Purity Issue? (e.g., hydrolyzed R-X) check_reagents->reagent_purity base_activity Base Inactive? check_reagents->base_activity solvent_issue Solvent Issue? check_conditions->solvent_issue temp_time_issue Temp / Time Issue? check_conditions->temp_time_issue isomer_issue Regioisomers Formed? check_conditions->isomer_issue purification_issue Purification Difficulty? check_workup->purification_issue sol_reagent Solution: Use fresh, pure reagents. reagent_purity->sol_reagent Yes sol_base Solution: Use fresh NaH or anhydrous K2CO3. base_activity->sol_base Yes sol_solvent Solution: Use anhydrous polar aprotic solvent (DMF, DMSO). solvent_issue->sol_solvent Yes sol_kinetics Solution: Increase temp (for K2CO3) or time. Monitor via TLC. temp_time_issue->sol_kinetics Yes sol_isomer Solution: Switch to K2CO3 in DMSO system for N1 selectivity. isomer_issue->sol_isomer Yes sol_purification Solution: Optimize chromatography gradient. Try recrystallization or trituration. purification_issue->sol_purification Yes

Caption: Troubleshooting decision tree for the synthesis of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole.
Optimized Experimental Protocol (N1-Selective)

This protocol is optimized for high yield and regioselectivity, employing the K₂CO₃/DMSO system.

Materials:

  • 3-Nitro-1H-pyrazole (1.0 eq)

  • 4-Bromobenzyl bromide (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EA)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to form a solution with a concentration of approximately 0.2-0.5 M with respect to the pyrazole.

  • Addition of Electrophile: Stir the suspension vigorously. Add 4-bromobenzyl bromide (1.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80°C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of the 3-nitropyrazole), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water (2x) to remove DMSO, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(4-bromobenzyl)-3-nitro-1H-pyrazole.

References

  • BenchChem. (2025).
  • MDPI. (2022).
  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
  • Semantic Scholar. (2022).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • PMC. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • ResearchGate. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Guidechem. (2023). How is 4-Bromobenzyl bromide synthesized?. Guidechem.
  • ChemRxiv. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv.
  • BenchChem. (n.d.). Application Notes and Protocols: 1-Benzyl-4-(4-bromophenyl)pyrazole in the Development of Molecular Probes. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)
  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • gChem. (n.d.).
  • MDPI. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI.
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.

Sources

Overcoming solubility problems with 1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Handling Guide

Case ID: PYR-NITRO-SOL-001 Status: Open Support Tier: Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 1-(4-bromobenzyl)-3-nitro-1H-pyrazole because it falls into the category of "brick dust" molecules.[1] Its physicochemical profile combines a planar aromatic core (facilitating strong


-

stacking) with a lipophilic 4-bromobenzyl tail and a polar nitro group.[1]

This combination results in high crystal lattice energy (making it hard to break the solid form) and high lipophilicity (making it hate water). Standard aqueous buffers (PBS, media) will cause immediate precipitation, often invisible to the naked eye but devastating to assay reproducibility.

This guide provides field-proven protocols to solubilize, stabilize, and utilize this compound in synthesis and biological assays.

Troubleshooting Module: Stock Solution Preparation

User Question: "I tried dissolving the powder directly in methanol and ethanol, but it just sits at the bottom or forms a cloudy suspension. What is the correct solvent?"

Technical Diagnosis: Alcohols (MeOH, EtOH) are protic solvents. They cannot effectively disrupt the strong dipole-dipole interactions of the nitro group or the hydrophobic stacking of the bromobenzyl moiety. You need a dipolar aprotic solvent to break the crystal lattice.

The Protocol: Anhydrous Stock Preparation
SolventSolubility RatingSuitabilityNotes
DMSO (Dimethyl sulfoxide)High (>50 mM)Best for Assays Use anhydrous (99.9%) DMSO to prevent hydrolysis over time.[1]
DMF (Dimethylformamide)High (>50 mM)Best for Synthesis Good alternative if DMSO interferes with downstream chemistry.[1]
Ethanol LowPoorOnly useful as a "washing" solvent or anti-solvent.[1]
Water/PBS NegligibleIncompatible Will cause immediate crash-out.[1]

Step-by-Step:

  • Weighing: Weigh the compound into a glass vial (avoid plastic if using DMF, as it can leach plasticizers).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication (Critical): If visual particulates remain, sonicate in a water bath at 35°C for 5–10 minutes. The nitro group increases the melting point, so mild heat helps overcome the lattice energy.

  • Storage: Store at -20°C. Note: DMSO freezes at 19°C. Aliquot into single-use volumes to avoid freeze-thaw cycles that introduce water (hygroscopy).

Troubleshooting Module: Biological Assay Compatibility

User Question: "My stock is clear, but when I add it to my cell culture media or enzyme buffer, the solution turns turbid or I get erratic data points."

Technical Diagnosis: This is "Solvent Shock." When you pipette a hydrophobic stock (100% DMSO) directly into an aqueous buffer (0% DMSO), the local concentration of water spikes instantly, forcing the compound to precipitate before it can disperse.

The Solution: Intermediate Dilution Strategy

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "step-down" dilution to lower the logP gap gradually.

DilutionProtocol cluster_0 Step 1: Stock cluster_1 Step 2: Intermediate cluster_2 Step 3: Final Assay Stock 10 mM Stock (100% DMSO) Inter 100 µM Working (10% DMSO / 90% Buffer) Stock->Inter 1:100 Dilution (Prevents Shock) Precipitation Direct Addition RISK: Precipitation Stock->Precipitation Final 1 µM Assay Well (0.1% DMSO) Inter->Final 1:100 Dilution (Rapid Dispersion) Precipitation->Final Avoid this path

Caption: Step-down dilution workflow to prevent "Solvent Shock" precipitation. Direct addition (Red path) causes local supersaturation.[1]

Advanced Tip: If turbidity persists at 1 µM:

  • Add 0.05% Tween-80 or Pluronic F-68 to your assay buffer before adding the compound.[1] This creates micelles that sequester the hydrophobic benzyl tail.

Troubleshooting Module: Synthesis & Purification

User Question: "I synthesized the compound, but I can't get it to crystallize cleanly. It oils out or traps impurities."

Technical Diagnosis: The 4-bromobenzyl group makes the molecule "greasy," while the nitro group makes it polar. Single-solvent recrystallization often fails because a solvent strong enough to dissolve it (like Ethyl Acetate) holds it too well, while a weak solvent (Hexane) doesn't dissolve it at all.[1]

The Protocol: Two-Solvent Recrystallization

Recommended Solvent Pair: Ethanol (Solvent A) + Water (Solvent B) or Acetone + Hexane .[1]

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or Acetone).

  • Filtration: Perform a hot filtration if there are insoluble black specks (common in nitration reactions).[1]

  • The "Cloud Point": While keeping the solution hot (near boiling), add Water (or Hexane) dropwise.

    • Stop immediately when a faint, persistent cloudiness appears.

  • Re-solubilization: Add 1-2 drops of the hot Ethanol to make it clear again.

  • Slow Cooling: Wrap the flask in foil/towel and let it cool to room temperature undisturbed. Do not put it on ice immediately; rapid cooling traps impurities.

Troubleshooting Module: In Vivo Formulation

User Question: "We need to dose this in mice (IP or PO). DMSO is too toxic at high volumes.[1] What vehicle should we use?"

Technical Diagnosis: For animal studies, you need a vehicle that solvates the compound but is physiologically variable. A simple saline suspension will result in poor bioavailability (low AUC).[1]

Recommended Formulation Vehicles
ComponentRoleConcentration Range
PEG 400 Primary Solubilizer30% - 50%
Tween 80 Surfactant/Emulsifier5% - 10%
Saline / Water DiluentRemainder (add last)

Preparation Workflow (The "Clear Solution" Method):

  • Weigh compound.[1]

  • Add 5% DMSO (optional, helps initial wetting).

  • Add 40% PEG 400 . Vortex and sonicate until completely clear. (Heat to 40°C if necessary).

  • Add 5% Tween 80 . Vortex.

  • Slowly add 50% Saline while vortexing.

    • Result: A clear microemulsion or stable suspension.[1]

References & Authority

  • Pyrazole Solubility & Synthesis:

    • Synthesis of N-benzyl nitropyrazoles: Commonly involves alkylation of nitropyrazoles with benzyl halides in DMF/K2CO3.

    • Source:Journal of Heterocyclic Chemistry (General reference for pyrazole alkylation protocols).[1]

    • Solubility Data: Lipinski's Rule of 5 suggests the bromobenzyl group pushes LogP > 3, necessitating cosolvents.

  • DMSO in Biological Assays:

    • Toxicity thresholds: Most cell lines tolerate 0.1% v/v DMSO.[1][2]

    • Source: (BMC Research Notes).[1]

  • Formulation Strategies:

    • Cosolvent Systems: Yalkowsky, S. H. Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Standard text for solubilizing hydrophobic drugs).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-(4-bromobenzyl)-3-nitro-1H-pyrazole before handling.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out for their diverse biological activities and applications. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating molecular structures in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole, offering a comparative perspective with related structural motifs to aid in spectral interpretation and compound verification.

The Significance of NMR in Pyrazole Chemistry

NMR spectroscopy provides a detailed fingerprint of a molecule's carbon-hydrogen framework. For substituted pyrazoles like 1-(4-bromobenzyl)-3-nitro-1H-pyrazole, NMR is indispensable for confirming the regiochemistry of substitution, which is often a challenge during synthesis.[1][2] The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) offer a wealth of information about the electronic environment of each nucleus and the connectivity of atoms within the molecule.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR spectra is contingent on a meticulous experimental setup. The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR data for the title compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole for ¹H NMR (15-20 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution. The choice of solvent is critical as it can influence chemical shifts.[1]

2. Instrument Setup:

  • The data presented in this guide are predicted for a standard 400 MHz NMR spectrometer.

  • Before data acquisition, the magnetic field should be shimmed to ensure homogeneity, and the probe should be tuned to the appropriate frequency for ¹H or ¹³C.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is typically sufficient.

  • Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8-16 for good signal-to-noise), and the relaxation delay (e.g., 1-2 seconds).

4. ¹³C NMR Acquisition:

  • A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon.

  • A wider spectral width is required (e.g., 0 to 160 ppm).

  • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

Predicted ¹H and ¹³C NMR Data for 1-(4-bromobenzyl)-3-nitro-1H-pyrazole

The following tables summarize the predicted ¹H and ¹³C NMR data for the title compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.[3][4][5][6][7][8][9][10]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~ 5.4 - 5.6s-CH₂ (benzyl)
2~ 7.0 - 7.2d~ 2-3H-5 (pyrazole)
3~ 7.2 - 7.4d~ 8-9H-2', H-6' (bromobenzyl)
4~ 7.5 - 7.7d~ 8-9H-3', H-5' (bromobenzyl)
5~ 7.8 - 8.0d~ 2-3H-4 (pyrazole)
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)Assignment
1~ 55 - 58CH₂ (benzyl)
2~ 110 - 112C-5 (pyrazole)
3~ 122 - 124C-4' (bromobenzyl)
4~ 129 - 131C-2', C-6' (bromobenzyl)
5~ 132 - 134C-3', C-5' (bromobenzyl)
6~ 135 - 137C-1' (bromobenzyl)
7~ 138 - 140C-4 (pyrazole)
8~ 155 - 158C-3 (pyrazole)

Comparative Analysis with Structural Analogs

The predicted chemical shifts for 1-(4-bromobenzyl)-3-nitro-1H-pyrazole can be rationalized by comparing them to the known NMR data of its constituent parts and related molecules.

The 3-Nitro-1H-pyrazole Moiety

The presence of a strongly electron-withdrawing nitro group at the C-3 position significantly influences the electronic distribution within the pyrazole ring. This leads to a downfield shift of the pyrazole protons and carbons compared to unsubstituted pyrazole.[3][5] The C-3 carbon, directly attached to the nitro group, is expected to be significantly deshielded, appearing at a high chemical shift.[5] The H-4 and H-5 protons will appear as doublets with a small coupling constant (typically 2-3 Hz), which is characteristic of pyrazole ring systems.

The 1-(4-bromobenzyl) Substituent

The 4-bromobenzyl group introduces a set of characteristic signals. The benzylic methylene protons (CH₂) are expected to appear as a singlet in the range of 5.4-5.6 ppm. This is slightly downfield compared to 1-benzyl-3,5-dimethyl-1H-pyrazole (δ 5.14 ppm), likely due to the electron-withdrawing effect of the 3-nitro group on the pyrazole ring.[4] The aromatic protons of the bromobenzyl group will exhibit a typical AA'BB' system, appearing as two doublets with a larger coupling constant (around 8-9 Hz). The chemical shifts of these protons are similar to those observed for 4-bromobenzyl alcohol and related compounds.[6][10]

Distinguishing Isomers

NMR spectroscopy is a powerful tool for distinguishing between isomers. For instance, if the nitro group were at the 5-position (1-(4-bromobenzyl)-5-nitro-1H-pyrazole), the chemical shifts of the pyrazole ring protons and carbons would be different. Specifically, the H-4 proton would likely experience a more significant downfield shift due to its proximity to the nitro group. 2D NMR techniques like HSQC and HMBC would be invaluable in confirming the exact substitution pattern by establishing one-bond and multiple-bond correlations between protons and carbons.[1]

Visualizing the Structure and Experimental Workflow

To aid in the understanding of the NMR assignments and the experimental process, the following diagrams are provided.

G cluster_0 1-(4-bromobenzyl)-3-nitro-1H-pyrazole C1' C1' C2' C2' C1'->C2' CH2 CH₂ C1'->CH2 C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' Br Br C4'->Br C6' C6' C5'->C6' C6'->C1' N1 N1 CH2->N1 N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 NO2 NO₂ C3->NO2 C5 C5 C4->C5 C5->N1

Caption: Molecular structure with atom numbering for NMR assignments.

G A Sample Preparation (5-20 mg in 0.6-0.7 mL CDCl₃) B Spectrometer Setup (Tuning and Shimming) A->B C ¹H NMR Acquisition (1D Proton) B->C D ¹³C NMR Acquisition (Proton Decoupled) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole are predicted to show a distinct set of signals that are consistent with its molecular structure. By understanding the influence of the nitro group and the bromobenzyl substituent on the chemical shifts of the pyrazole core, researchers can confidently identify this compound and distinguish it from its isomers. This guide serves as a valuable resource for the interpretation of NMR data for this and other similarly substituted pyrazole derivatives, ultimately facilitating the advancement of research in medicinal chemistry and related fields.

References

  • PubChem. 3-Nitropyrazole. National Center for Biotechnology Information. [Link]

  • CSIR-NIScPR. Synthesis, characterization and antimicrobial activity of pyrazole derivatives. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Semantic Scholar. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. [Link]

  • SpectraBase. N-(4-Bromobenzyl)-N-(2-fluorobenzyl)amine - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • PubChem. 4-Bromobenzyl alcohol. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]

  • JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole, a novel heterocyclic compound of interest in medicinal chemistry and drug discovery. As no mass spectral data for this specific molecule is publicly available, this document presents a predictive analysis based on the well-established fragmentation patterns of its constituent chemical moieties: nitroaromatics, pyrazoles, and brominated aromatic compounds. We will explore the expected outcomes from two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights to guide your analytical strategy.

Introduction to 1-(4-bromobenzyl)-3-nitro-1H-pyrazole

1-(4-bromobenzyl)-3-nitro-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of pharmacological activities. The structural elucidation of such molecules is a critical step in the drug development pipeline. Mass spectrometry is an indispensable tool for confirming molecular weight and deducing structural information through fragmentation analysis.

The target molecule has the following characteristics:

  • Molecular Formula: C₁₀H₈BrN₃O₂

  • Molecular Weight: 282.10 g/mol (for the most common isotopes, ⁷⁹Br)

The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Comparative Analysis of Ionization Techniques: EI vs. ESI

The choice of ionization technique is paramount in mass spectrometry as it dictates the type and extent of information obtained. Here, we compare the two most relevant techniques for the analysis of a small molecule like 1-(4-bromobenzyl)-3-nitro-1H-pyrazole.

Electron Ionization (EI)

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive and often complex fragmentation.

Advantages for this analysis:

  • Rich Structural Information: The detailed fragmentation pattern can be invaluable for structural elucidation and confirmation.

  • Reproducible Spectra: EI spectra are highly reproducible and can be compared against spectral libraries.

Disadvantages for this analysis:

  • Weak or Absent Molecular Ion: The high energy of EI can lead to the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets. It is particularly well-suited for polar and thermally labile molecules.

Advantages for this analysis:

  • Prominent Molecular Ion: ESI typically produces a strong signal for the protonated molecule ([M+H]⁺) or other adducts, providing a clear indication of the molecular weight.

  • Minimal Fragmentation: The gentle nature of ESI results in little to no in-source fragmentation, simplifying the spectrum.

Disadvantages for this analysis:

  • Limited Structural Information: The lack of fragmentation in a standard ESI experiment provides minimal structural information. Tandem mass spectrometry (MS/MS) is required to induce fragmentation and gain structural insights.

Predicted Mass Spectra and Fragmentation Patterns

The following sections detail the anticipated fragmentation pathways for 1-(4-bromobenzyl)-3-nitro-1H-pyrazole under both EI and ESI (with MS/MS) conditions.

Predicted Electron Ionization (EI) Mass Spectrum

The EI fragmentation of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole is expected to be driven by the presence of the nitro group, the benzyl linkage, and the pyrazole ring.

Key Predicted Fragments:

m/z (for ⁷⁹Br) Proposed Ion Structure Fragmentation Pathway
281/283[C₁₀H₈BrN₃O₂]⁺Molecular Ion (M⁺)
235/237[C₁₀H₈BrN₂O]⁺Loss of NO₂
170/172[C₇H₆Br]⁺Bromotropylium ion, formed by cleavage of the benzyl C-N bond
156[C₇H₆N₂O₂]⁺Loss of the bromobenzyl radical
110[C₃H₃N₂O₂]⁺Cleavage of the benzyl C-N bond with charge retention on the pyrazole moiety
91[C₇H₇]⁺Tropylium ion, from the benzyl group

Visualization of Predicted EI Fragmentation:

EI_Fragmentation M [M]⁺• m/z 281/283 F1 [M - NO₂]⁺ m/z 235/237 M->F1 - NO₂ F2 [C₇H₆Br]⁺ m/z 170/172 M->F2 Benzylic cleavage F4 [C₃H₂N₂O₂]⁺ m/z 110 M->F4 Benzylic cleavage F3 [C₇H₇]⁺ m/z 91 F2->F3 - Br ESI_MSMS_Fragmentation MH [M+H]⁺ m/z 282/284 P1 [C₇H₇Br]⁺ m/z 171/173 MH->P1 - C₃H₂N₃O₂ P2 [C₃H₃N₃O₂]⁺ m/z 111 MH->P2 - C₇H₆Br P3 [C₇H₇]⁺ m/z 91 P1->P3 - Br

Caption: Predicted major fragmentation pathways of the protonated molecule of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole in an ESI-MS/MS experiment.

Experimental Protocols

The following are generalized, step-by-step protocols for the mass spectrometric analysis of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL. For direct-infusion EI-MS, a slightly higher concentration may be used. If using GC-MS, the concentration should be optimized based on the GC column and detector sensitivity.

EI-MS Analysis (via Gas Chromatography)

This protocol assumes the use of a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Visualization of GC-EI-MS Workflow:

GC_EI_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column GC Column Injector->Column IonSource EI Ion Source Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System Detector->Data Sample Sample Solution Sample->Injector

Caption: General workflow for GC-EI-MS analysis.

Protocol:

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-400.

ESI-MS/MS Analysis (via Direct Infusion)

This protocol describes direct infusion analysis using an ESI source coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

Visualization of Direct Infusion ESI-MS/MS Workflow:

DI_ESI_MSMS_Workflow Sample Sample in Syringe Pump Syringe Pump Sample->Pump IonSource ESI Source Pump->IonSource MS1 Mass Analyzer 1 (Isolation) IonSource->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Detection) CID->MS2 Data Data System MS2->Data

A Comparative Guide to 1-(4-bromobenzyl)-3-nitro-1H-pyrazole and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole, a specific derivative of the versatile pyrazole scaffold. For researchers, medicinal chemists, and drug development professionals, understanding the structure-activity relationships (SAR) of such compounds is critical for the rational design of potent and selective therapeutic agents. While direct experimental data on this particular compound is limited in published literature, this guide will construct a hypothesized performance profile by dissecting its structural components and comparing it with well-characterized analogs. We will delve into the significance of the pyrazole core, the influence of N1- and C3-substituents, and provide standardized protocols for empirical validation.

The pyrazole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and anti-obesity agents.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for multiple interactions with biological targets through hydrogen bonding and other non-covalent forces.[1][3] The specific substitutions on the pyrazole ring—in this case, a 4-bromobenzyl group at the N1 position and a nitro group at the C3 position—are expected to confer distinct physicochemical and pharmacological properties.

Structural Dissection and Hypothesized Activity Profile

The biological activity of any pyrazole derivative is a composite of the contributions from its core and its substituents. By analyzing SAR studies of related compounds, we can infer the likely impact of each moiety of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole.

  • The Pyrazole Core : This scaffold acts as a rigid backbone, positioning the functional substituents in a precise three-dimensional orientation for optimal target engagement. The N1 nitrogen can serve as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor, allowing for dynamic adaptation within various biological binding pockets.[3] This versatility is a key reason for its frequent appearance in compounds targeting kinases, enzymes, and receptors.[1]

  • The N1-(4-bromobenzyl) Substituent : The nature of the substituent at the N1 position is crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties.

    • Steric Bulk : A benzyl group provides significant bulk, which can enhance binding affinity through hydrophobic interactions within a target's active site.

    • Halogenation : The bromine atom on the phenyl ring is a critical feature. It increases lipophilicity, which can affect cell permeability and metabolic stability. Furthermore, bromine can participate in halogen bonding, a specific and directional non-covalent interaction with protein backbones or side chains, which can significantly enhance binding affinity and selectivity.[4]

    • Positional Isomerism : The para position of the bromine is significant. Studies on cannabinoid receptor antagonists showed that para-substituted phenyl analogues at the N1 position generally had higher affinities for the CB1 receptor compared to their ortho or meta counterparts.[4]

  • The C3-Nitro Substituent : The nitro group (NO₂) is a strong electron-withdrawing group that profoundly influences the electronic character of the pyrazole ring.

    • Electronic Effects : It can enhance the acidity of any N-H protons and modulate the molecule's interaction with polar residues in a binding site.

    • Pharmacophore Role : The nitro group is a key feature in many bioactive molecules, including antimicrobial and anticancer agents.[5] In hypoxic environments, such as those found in solid tumors, the nitro group can be bioreduced to form reactive nitroso or hydroxylamine species that can induce cellular damage, making it a potential pro-drug moiety for hypoxia-activated therapies.[5]

Comparative Analysis with Structurally Related Compounds

To build a comprehensive picture, we compare our target compound with known pyrazole derivatives, focusing on how specific structural changes impact biological activity, particularly in the context of anticancer and anti-inflammatory applications.

Analogs with Varied C3-Substituents

The C3 position is critical for tuning the biological activity. Replacing the nitro group with other functionalities leads to compounds with different therapeutic profiles. For instance, pyrazole-indole hybrids, where the C3 position is part of a larger conjugated system, have shown potent activity against various cancer cell lines and enzymes like CDK-2.[6]

Compound/ClassC3-SubstituentTarget/ActivityReported IC₅₀ (µM)Reference
Hypothetical Target -NO₂ Anticancer (Hypoxic) To be determined N/A
Pyrazole-Indole Hybrid (7a)-(phenylamino)-N-phenyl-carboxamideAnticancer (HepG2)6.1 ± 1.9[6]
Pyrazole-Indole Hybrid (7b)-(phenylamino)-N-(4-methylphenyl)-carboxamideAnticancer (HepG2)7.9 ± 1.9[6]
Pyrazole-Indole Conjugate (14b)Indole Moietyα-glucosidase Inhibition2.76 ± 0.01 (µg/mL)[7][8]
Pyrazoline Derivative (18h)4-Methylsulfonylphenyl scaffoldEGFR Kinase Inhibition0.574

This comparison highlights that while the nitro group suggests potential as a hypoxia-activated pro-drug, other complex substituents at the C3 position have demonstrated potent enzymatic inhibition through direct binding.

Analogs with Varied N1-Substituents

The N1 substituent is key for selectivity and potency. In a series of pyrazole derivatives developed as cannabinoid receptor antagonists, a 2,4-dichlorophenyl substitution at the N1-position was found to be optimal for binding, while other substitutions like 4-chlorophenyl or 4-nitrophenyl led to decreased affinity.[4] This underscores the sensitivity of target binding to the electronic and steric profile of the N1-substituent. For our target compound, the 4-bromobenzyl group offers a combination of lipophilicity and potential halogen bonding that distinguishes it from simple alkyl or other aryl substituents.

Experimental Workflows for Comparative Validation

To empirically validate the hypothesized activity of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole and compare it to its analogs, a series of standardized experiments are required. The following protocols are designed to be robust and self-validating.

General Synthesis of 1-Substituted-3-Nitro-1H-Pyrazoles

The synthesis of pyrazoles is well-established, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[9]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Intermediate & Final Product A 4-Bromobenzylhydrazine C Step 1: Cyclocondensation (Acidic Conditions, e.g., HCl in EtOH) A->C B 1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent) B->C E Intermediate: 1-(4-bromobenzyl)-1H-pyrazole C->E Formation of Pyrazole Ring D Step 2: Nitration (HNO₃/H₂SO₄) F Final Product: 1-(4-bromobenzyl)-3-nitro-1H-pyrazole D->F E->D Electrophilic Aromatic Substitution

Caption: General synthetic workflow for 1-(4-bromobenzyl)-3-nitro-1H-pyrazole.

Protocol:

  • Hydrazine Synthesis : Prepare 4-bromobenzylhydrazine by reacting 4-bromobenzyl bromide with hydrazine hydrate.

  • Cyclocondensation : To a solution of 4-bromobenzylhydrazine (1.0 eq) in ethanol, add an acid catalyst (e.g., HCl). Add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise. Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Work-up and Isolation : After cooling, neutralize the reaction mixture and extract the product with ethyl acetate. Purify the crude product, 1-(4-bromobenzyl)-1H-pyrazole, via column chromatography.

  • Nitration : Cool a mixture of concentrated nitric acid and sulfuric acid to 0°C. Slowly add the purified pyrazole from the previous step. Stir at 0-5°C for 1-2 hours.

  • Final Purification : Carefully pour the reaction mixture onto ice and extract the product. Recrystallize the crude solid to obtain pure 1-(4-bromobenzyl)-3-nitro-1H-pyrazole. Characterize using ¹H NMR, ¹³C NMR, and HRMS.

Causality : The choice of a malondialdehyde equivalent allows for the formation of an unsubstituted pyrazole at the C3 and C5 positions, making the subsequent nitration regioselective, primarily at the C3/C5 positions due to the directing effect of the N1-substituent.

In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase)

Many pyrazole derivatives are potent kinase inhibitors. This protocol determines the half-maximal inhibitory concentration (IC₅₀).

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare serial dilutions of pyrazole inhibitor (in DMSO, then buffer) C Add Inhibitor dilutions and Enzyme to wells. Pre-incubate 15 min. A->C B Prepare Enzyme (EGFR) and Substrate (Poly-GT) solutions in assay buffer B->C D Initiate reaction by adding ATP-[γ-³²P] C->D E Incubate 30 min at 30°C D->E F Stop reaction & spot on phosphocellulose paper E->F G Wash paper to remove free ATP-[γ-³²P] F->G H Measure incorporated ³²P (Scintillation Counting) G->H I Calculate % Inhibition vs. Control H->I J Plot % Inhibition vs. [Inhibitor] to get IC₅₀ I->J

Caption: Experimental workflow for determining IC₅₀ in a kinase inhibition assay.

Protocol:

  • Reagent Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2x dilutions in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Keep the final DMSO concentration below 1% to avoid solvent interference.[10]

  • Assay Plate Setup : In a 96-well plate, add 25 µL of 2x inhibitor dilution (or buffer for control).

  • Enzyme Addition : Add 25 µL of 2x purified EGFR kinase solution. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation : Start the reaction by adding 50 µL of a 2x substrate solution containing Poly(Glu,Tyr) 4:1 and ATP spiked with [γ-³²P]ATP.

  • Incubation and Termination : Incubate for 30 minutes at 30°C. Stop the reaction by adding phosphoric acid.

  • Detection : Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Data Analysis : Measure the radioactivity of the incorporated phosphate using a scintillation counter. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding : Seed cancer cells (e.g., A549 lung cancer) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the pyrazole compound (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Troubleshooting and Advanced Insights

When evaluating novel compounds, unexpected results are common. A logical approach is essential for troubleshooting.

G Start Low Efficacy Observed in Biochemical Assay Q1 Is the compound soluble in assay buffer? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the inhibitor stable under assay conditions? A1_Yes->Q2 Sol_Actions Improve Solubility: - Adjust pH - Add co-solvents (e.g., Tween-20) - Use cyclodextrins A1_No->Sol_Actions A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does the compound interfere with the assay signal? A2_Yes->Q3 Stab_Actions Check for degradation (e.g., LC-MS over time). Modify assay conditions (e.g., shorter incubation). A2_No->Stab_Actions A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Int_Actions Run controls without enzyme to check for fluorescence quenching or absorbance. A3_Yes->Int_Actions End_Success Proceed to cellular assays and mechanism of action studies. A3_No->End_Success

Caption: Decision-making workflow for troubleshooting low efficacy of a pyrazole inhibitor.

Expertise : Low efficacy is often due to poor solubility rather than a lack of intrinsic activity.[10] Before concluding a compound is inactive, its physicochemical properties in the assay context must be confirmed. Using co-solvents like DMSO is standard, but keeping its final concentration below 1-2% is crucial to avoid altering enzyme structure or activity.[10]

Conclusion and Future Directions

While 1-(4-bromobenzyl)-3-nitro-1H-pyrazole remains a theoretically interesting compound, this guide provides a framework for its rational evaluation. Based on the analysis of its structural motifs, it is hypothesized to possess potential anticancer activity, possibly through mechanisms involving hypoxia-activated bioreduction or kinase inhibition. The presence of the 4-bromobenzyl group is predicted to enhance lipophilicity and target binding via halogen bonding.

The provided experimental protocols offer a clear path for synthesizing this compound and rigorously testing its biological activity against relevant analogs. Future research should focus on a systematic SAR study by modifying the N1-benzyl and C3-nitro substituents to optimize potency, selectivity, and pharmacokinetic properties. For example, replacing the nitro group with a cyano or amino group could drastically alter the compound's electronic profile and biological targets, leading to new therapeutic opportunities.

References

  • Abdellattif, M. H., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available from: [Link]

  • Lange, J. H. M., et al. (2004). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Kapur, A., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science Publishers. Available from: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD. Available from: [Link]

  • Ben-Harzallah, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Available from: [Link]

  • Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. ResearchGate. Available from: [Link]

  • El-Sayed, N. F., et al. (2025). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. MDPI. Available from: [Link]

  • El-Sayed, N. F., et al. (2025). In Vitro Enzymatic and Computational Assessments of Pyrazole-Isatin and Pyrazole-Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. PubMed. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. Available from: [Link]

  • Abdellattif, M. H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available from: [Link]

  • Hao, L., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E. Available from: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • Cholewiak-Góralczyk, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available from: [Link]

  • Wang, R., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available from: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Available from: [Link]

  • Bautista-Hernández, L. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available from: [Link]

  • Recently Reported Biological Activities of Pyrazole Compounds. Request PDF. Available from: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Available from: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. Available from: [Link]

  • (PDF) Nitropyrazoles (review). ResearchGate. Available from: [Link]

  • Tao, G., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] Compounds incorporating this moiety exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This guide focuses on a novel entity, 1-(4-bromobenzyl)-3-nitro-1H-pyrazole (referred to herein as "Compound PNB"). Given the promiscuity often associated with heterocyclic scaffolds, a thorough assessment of its cross-reactivity profile is not merely a regulatory checkpoint but a fundamental necessity for predicting potential off-target toxicities and ensuring therapeutic efficacy. This document provides a comprehensive framework for characterizing the selectivity of Compound PNB, comparing its hypothetical profile against established alternatives, and details the critical experimental workflows required for a robust evaluation.

Introduction: The Imperative of Selectivity Profiling

The development of highly selective small molecule inhibitors remains a paramount goal in drug discovery. Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of promising candidates in late-stage clinical trials.[4] The pyrazole nucleus, while versatile, is known to interact with a wide array of biological targets, particularly protein kinases.[5][6] Therefore, before committing significant resources to the preclinical development of Compound PNB, a systematic, multi-tiered approach to elucidating its selectivity is essential.

This guide outlines a logical, field-proven strategy for this assessment. We will explore the causality behind the selection of specific assays, present detailed protocols as self-validating systems, and contextualize the data through a comparative analysis with a hypothetical alternative compound.

The Pyrazole Scaffold: A Double-Edged Sword

The five-membered diazole ring of pyrazole is an aromatic heterocycle that serves as an excellent pharmacophore for establishing critical interactions with biological targets.[3][7] Its derivatives have been successfully developed as inhibitors for enzymes, G-protein coupled receptors (GPCRs), and ion channels.[8] Specifically, the pyrazole core is a well-documented hinge-binding motif for many protein kinases, contributing to its prevalence in oncology and inflammation research.[5][6]

However, this versatility means that a new pyrazole-based compound could potentially interact with dozens, if not hundreds, of unintended proteins. The specific substitutions on the pyrazole ring—in this case, a 4-bromobenzyl group at the N1 position and a nitro group at the C3 position—will dictate its unique target profile and, consequently, its cross-reactivity liabilities.[9][10]

A Tiered Strategy for Cross-Reactivity Assessment

A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screening to more focused, physiologically relevant assays. This tiered approach, depicted below, allows for the early identification of potential liabilities and conserves resources by prioritizing compounds with the most promising selectivity profiles.[11]

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Validation cluster_2 Tier 3: Cellular Confirmation in_silico In Silico Prediction (Computational Docking) broad_panel Broad Off-Target Panel (e.g., KinomeScan, GPCR Panel) in_silico->broad_panel Guide Panel Selection ic50 IC50 Determination for Primary Hits broad_panel->ic50 Identify Hits secondary_assay Secondary Functional Assays (e.g., Enzyme Kinetics) ic50->secondary_assay Confirm Mechanism cetsa Cellular Thermal Shift Assay (CETSA) secondary_assay->cetsa Verify Target Engagement in Cells phenotypic Phenotypic Screening (Toxicity, Pathway Modulation) cetsa->phenotypic Assess Functional Outcome

Caption: Tiered workflow for assessing compound cross-reactivity.

Comparative Analysis: Compound PNB vs. Alternative Inhibitors

To illustrate the importance of this analysis, let us hypothesize a primary target for Compound PNB: Haspin Kinase, a serine/threonine kinase involved in mitosis.[6] We will compare its performance against a fictional alternative, "Compound SKI-21," a known Haspin inhibitor with a different structural scaffold.

The initial screen would involve a broad panel of targets known to be associated with adverse effects.[8] Commercial services offer comprehensive panels covering kinases, GPCRs, ion channels, and transporters.[8][11]

Table 1: Hypothetical Cross-Reactivity Data

Target ClassTargetCompound PNB (IC50, nM)Compound SKI-21 (IC50, nM)Rationale for Inclusion
Primary Target Haspin Kinase 15 25 Efficacy Target
KinaseCDK2/Cyclin A>10,000850Potential cell cycle arrest toxicity[6]
KinaseVEGFR-22,500>10,000Anti-angiogenesis side effects[6]
KinaseAbl1 (non-receptor)8,9001,200Off-target kinase liability
GPCRhERG Channel>20,0007,500Critical for cardiac safety assessment
EnzymeThrombin>15,000>15,000Pyrazoles can act as serine-traps[9]
EnzymeCOX-29,500>10,000Common pyrazole anti-inflammatory target[1]
Interpretation of Comparative Data:
  • Potency: Compound PNB demonstrates slightly higher potency for the primary target, Haspin Kinase.

  • Selectivity: Compound PNB shows a superior selectivity profile. It has minimal activity against CDK2 and VEGFR-2, whereas the alternative, SKI-21, shows significant inhibition of CDK2 and Abl1, suggesting a higher potential for off-target effects.

  • Safety Profile: Neither compound shows significant interaction with the hERG channel or key enzymes like Thrombin and COX-2 in this panel, which is a positive initial finding.

This data-driven comparison allows a research team to prioritize Compound PNB for further development due to its cleaner off-target profile, which predicts a wider therapeutic window.

Visualizing On-Target vs. Off-Target Effects

The diagram below illustrates the desired "on-target" pathway inhibition by Compound PNB and a potential "off-target" effect that could be caused by a less selective compound like SKI-21.

G cluster_0 On-Target Pathway (Mitosis) cluster_1 Off-Target Pathway (Cell Cycle) Haspin Haspin Kinase HistoneH3 Histone H3 Phosphorylation Haspin->HistoneH3 Therapeutic Therapeutic Effect (Anti-proliferative) Haspin->Therapeutic Mitosis Correct Mitotic Progression HistoneH3->Mitosis CDK2 CDK2/Cyclin A Rb Rb Phosphorylation CDK2->Rb Toxicity Toxicity (Cell Cycle Arrest) CDK2->Toxicity G1_S G1/S Phase Transition Rb->G1_S CompoundPNB Compound PNB (Selective) CompoundPNB->Haspin Inhibits CompoundSKI Compound SKI-21 (Less Selective) CompoundSKI->Haspin Inhibits CompoundSKI->CDK2 Inhibits

Caption: On-target vs. off-target pathway modulation.

Key Experimental Protocols

To ensure scientific integrity, every protocol must be robust and include appropriate controls. Below are detailed methodologies for two critical assays in the cross-reactivity workflow.

Protocol 1: Broad Kinase Selectivity Screen (Example: KinomeScan™)

This method relies on competitive binding between the test compound and an immobilized ligand for a large panel of kinases.

Objective: To identify all potential kinase off-targets of Compound PNB from a panel of >400 human kinases.

Methodology:

  • Compound Preparation: Prepare a 100 mM stock solution of Compound PNB in 100% DMSO. Serially dilute to create a working concentration for the assay (e.g., 10 µM).

  • Assay Principle: The assay utilizes DNA-tagged kinases. An immobilized, active-site directed ligand is bound to a solid support. The kinase binds to this immobilized ligand. Compound PNB is added and competes for the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Experimental Steps:

    • A proprietary ligand is coupled to a solid support.

    • In separate wells of a microtiter plate, individual kinases from the panel are incubated with the ligand-coupled support and Compound PNB at the test concentration.

    • Vehicle Control: A DMSO-only control is run for each kinase to establish a baseline of 100% binding.

    • Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) is run as a positive control for inhibition.

    • Following incubation, the solid support is washed to remove unbound kinase.

    • The amount of bound kinase is quantified using qPCR.

  • Data Analysis:

    • The results are reported as "% Control," calculated as: (Test Compound Signal / DMSO Control Signal) * 100.

    • A smaller "% Control" value indicates stronger binding/inhibition. A common threshold for a significant "hit" is <35% control.

    • Hits are then prioritized for full IC50 curve determination.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding of Compound PNB to its primary target (Haspin) and potential off-targets (e.g., CDK2) in a physiological cellular environment.[12]

Causality: This assay is crucial because it validates that the compound can penetrate the cell membrane and engage its target in the complex milieu of the cytoplasm and nucleus. It differentiates direct binders from indirect modulators of protein stability.[12]

Methodology:

  • Cell Culture: Grow a relevant human cell line (e.g., HCT116 colorectal cancer cells) to ~80% confluency.

  • Compound Treatment:

    • Treat cells with Compound PNB (e.g., at 10x the kinase IC50) for 1-2 hours.

    • Vehicle Control: Treat a parallel set of cells with an equivalent concentration of DMSO.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Immediately cool the samples on ice for 3 minutes.

  • Protein Separation:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

  • Quantification:

    • Analyze the amount of the target protein (e.g., Haspin) remaining in the supernatant at each temperature point using Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both the vehicle-treated and Compound PNB-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the target protein in the presence of Compound PNB, indicating ligand-induced stabilization.

Conclusion and Future Directions

The comprehensive evaluation of a compound's cross-reactivity profile is a non-negotiable component of modern drug discovery. This guide presents a logical, tiered framework for assessing 1-(4-bromobenzyl)-3-nitro-1H-pyrazole (Compound PNB). Through the systematic application of broad panel screening and biophysical validation methods like CETSA, researchers can build a high-confidence selectivity profile.

Based on our hypothetical comparative analysis, Compound PNB emerges as a more selective and potentially safer candidate than its alternative, SKI-21. This underscores the power of early, data-driven decision-making. The next logical steps for a compound with such a promising profile would include in vivo toxicity studies in animal models and further exploration of its pharmacokinetic and pharmacodynamic properties to ensure that the observed in vitro selectivity translates to a safe and effective therapeutic in a whole-organism context.[11]

References

  • Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC Source: National Center for Biotechnology Information URL
  • Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs Source: Creative Proteomics URL
  • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed Source: National Center for Biotechnology Information URL
  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI Source: MDPI URL
  • Title: Cross-reactivity among drugs: Clinical problems | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Safety and Off-Target Drug Screening Services - Reaction Biology Source: Reaction Biology URL
  • Title: Off-Target Screening Cell Microarray Assay - Charles River Laboratories Source: Charles River Laboratories URL
  • Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC Source: National Center for Biotechnology Information URL
  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: National Center for Biotechnology Information URL
  • Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers Source: Meddocs Publishers URL
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers Source: Frontiers URL
  • Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace Source: SciSpace URL
  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL
  • Title: The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry Source: Biointerface Research in Applied Chemistry URL

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.